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Introduction
T140 is a synthetic, 14-residue peptide analog of polyphemusin II, a protein isolated from the

American horseshoe crab (Limulus polyphemus). It functions as a potent and specific

antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4

and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial

role in various physiological and pathological processes, including cancer progression,

metastasis, and HIV-1 entry into host cells. By blocking this interaction, T140 and its analogs

have emerged as promising therapeutic agents for cancer and HIV infection. These application

notes provide detailed protocols for assessing the in vitro cytotoxicity of the T140 peptide.

Mechanism of Action: T140 as a CXCR4 Antagonist
T140 exerts its biological effects by binding to the CXCR4 receptor, thereby preventing the

binding of its natural ligand, CXCL12.[1] This inhibition disrupts the downstream signaling

pathways that are crucial for cell migration, proliferation, and survival.[1] In the context of

cancer, the CXCL12/CXCR4 axis is implicated in tumor growth, invasion, angiogenesis, and

metastasis.[2] T140 and its analogs have been shown to inhibit the migration of various cancer

cells, including breast cancer, leukemia, and endothelial cells, at nanomolar concentrations.[2]

Furthermore, some T140 analogs, such as BKT140 (4F-benzoyl-TN14003), have been

demonstrated to induce apoptosis in malignant cells of hematopoietic origin.[3][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1602424?utm_src=pdf-interest
https://www.benchchem.com/product/b1602424?utm_src=pdf-body
https://www.researchgate.net/figure/The-half-maximal-concentration-IC50-of-BKT140-T140-that-was-required-to-inhibit-the_fig1_258641475
https://www.researchgate.net/figure/The-half-maximal-concentration-IC50-of-BKT140-T140-that-was-required-to-inhibit-the_fig1_258641475
https://pubmed.ncbi.nlm.nih.gov/12935890/
https://pubmed.ncbi.nlm.nih.gov/12935890/
https://pubmed.ncbi.nlm.nih.gov/21138752/
https://ashpublications.org/blood/article/114/22/3857/76168/Anti-Leukemia-and-Multiple-Myeloma-Selective
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: In Vitro Effects of T140 and Its
Analogs
While specific IC50 values for direct cytotoxicity of the parent T140 peptide are not readily

available in the public domain, studies on its analogs, particularly BKT140, have demonstrated

cytotoxic and cytostatic effects. The following table summarizes these findings.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1602424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide/Analo
g

Cell Line(s) Assay Type
Observed
Effects

Reference(s)

BKT140

Non-Small Cell

Lung Cancer

(NSCLC): H460,

A549, H358,

H1299, L4

Proliferation

Assay

Demonstrated

both cytotoxic

and cytostatic

properties. H460

cells were the

most sensitive,

while A549 cells

were the least

sensitive.

[5]

BKT140

Chronic Myeloid

Leukemia (CML):

K562, K562LG-

CXCR4.86,

LAMA-84

Viability Assay

(PI exclusion)

Showed potent

cytotoxic activity.

Cooperates with

imatinib in

reducing cell

viability.

[6]

BKT140

Multiple

Myeloma (MM)

and Leukemia

cell lines

Apoptosis

Assays

Preferentially

induced

apoptosis in

malignant

hematopoietic

cells. Caused

morphological

changes,

phosphatidylseri

ne

externalization,

decreased

mitochondrial

membrane

potential, and

caspase-3

activation.

[3][4]
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T140 Analogs

Human Breast

Cancer (MDA-

MB-231), Human

Leukemia T-cells

(Sup-T1), Human

Umbilical Vein

Endothelial Cells

(HUVEC)

Migration Assay

Effectively

inhibited SDF-1-

induced cell

migration at

concentrations of

10-100 nM.

[2]

Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to measure cell viability by assessing the metabolic activity of cells.

Materials:

T140 peptide

Target cell lines (e.g., CXCR4-expressing cancer cell lines)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified
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incubator to allow for cell attachment.

Peptide Treatment: Prepare serial dilutions of the T140 peptide in serum-free medium.

Remove the culture medium from the wells and add 100 µL of the T140 dilutions. Include

wells with untreated cells as a negative control and wells with medium only as a blank.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO₂ incubator.

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow

for the formation of formazan crystals by viable cells.

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the

solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting

or using an orbital shaker.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm)

using a microplate reader. A reference wavelength of 630 nm can be used to reduce

background noise.

Data Analysis: Subtract the average absorbance of the blank wells from all other readings.

Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell

viability against the T140 concentration to determine the IC50 value (the concentration that

inhibits 50% of cell viability).

Membrane Integrity Assessment using Lactate
Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from

damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

T140 peptide
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Target cell lines

Complete cell culture medium (low serum is recommended)

LDH cytotoxicity assay kit (commercially available)

96-well microplates

Microplate reader

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to

include the following controls:

Spontaneous LDH release: Untreated cells.

Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

Background: Medium only.

Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g)

for 5-10 minutes.

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well

plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: %

Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs -

Spontaneous Release Abs)] * 100
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Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine

(PS) on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.

Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI

negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

T140 peptide

Target cell lines

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

Binding Buffer (provided in the kit)

Propidium Iodide (PI) solution

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the

desired concentrations of T140 peptide for the appropriate duration.

Cell Harvesting:

Suspension cells: Centrifuge the cells and wash with cold PBS.

Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or

trypsin. Wash with cold PBS.

Cell Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour of staining.

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI

as controls to set up compensation and gates.

Data Interpretation:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations
Caption: T140 peptide inhibits the CXCL12/CXCR4 signaling pathway.

Caption: General workflow for T140 peptide cytotoxicity testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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